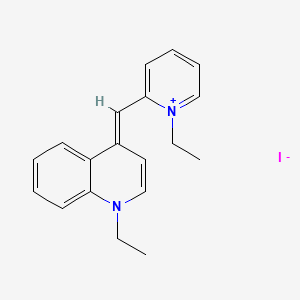
1-Ethyl-4-((1-ethyl-2(1H)-pyridylidene)methyl)quinolinium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-4-((1-ethyl-2(1H)-pyridylidene)methyl)quinolinium iodide is a chemical compound with the molecular formula C19H21N2I. It is a member of the quinolinium family, which is known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a quinolinium core substituted with an ethyl group and a pyridylidene moiety.
Méthodes De Préparation
The synthesis of 1-Ethyl-4-((1-ethyl-2(1H)-pyridylidene)methyl)quinolinium iodide typically involves the reaction of 1-ethylquinolinium iodide with 1-ethyl-2-pyridylidene. The reaction is carried out under specific conditions to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
1-Ethyl-4-((1-ethyl-2(1H)-pyridylidene)methyl)quinolinium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where one of its substituents is replaced by another group.
Applications De Recherche Scientifique
1-Ethyl-4-((1-ethyl-2(1H)-pyridylidene)methyl)quinolinium iodide has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-Ethyl-4-((1-ethyl-2(1H)-pyridylidene)methyl)quinolinium iodide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate its mechanism of action.
Comparaison Avec Des Composés Similaires
1-Ethyl-4-((1-ethyl-2(1H)-pyridylidene)methyl)quinolinium iodide can be compared with other similar compounds, such as:
- 1-Ethyl-2-(4-methylstyryl)quinolinium iodide
- 1-Ethyl-2-(3-nitrostyryl)quinolinium iodide
- 1-Ethyl-4-(4-methylstyryl)pyridinium iodide These compounds share structural similarities but differ in their substituents and specific properties. The uniqueness of this compound lies in its specific combination of substituents, which may confer distinct chemical and biological activities .
Propriétés
Numéro CAS |
84255-08-3 |
|---|---|
Formule moléculaire |
C19H21IN2 |
Poids moléculaire |
404.3 g/mol |
Nom IUPAC |
(4E)-1-ethyl-4-[(1-ethylpyridin-1-ium-2-yl)methylidene]quinoline;iodide |
InChI |
InChI=1S/C19H21N2.HI/c1-3-20-13-8-7-9-17(20)15-16-12-14-21(4-2)19-11-6-5-10-18(16)19;/h5-15H,3-4H2,1-2H3;1H/q+1;/p-1 |
Clé InChI |
TUBSYDOUZQWHHO-UHFFFAOYSA-M |
SMILES isomérique |
CCN1C=C/C(=C\C2=CC=CC=[N+]2CC)/C3=CC=CC=C31.[I-] |
SMILES canonique |
CCN1C=CC(=CC2=CC=CC=[N+]2CC)C3=CC=CC=C31.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















